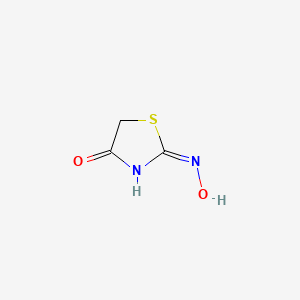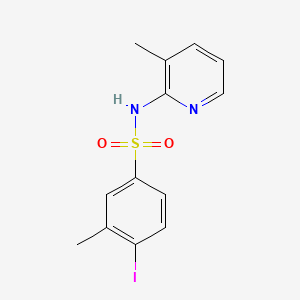![molecular formula C13H18ClNS B13368586 2'-chloro-N-methyl-4',5'-dihydrospiro(cyclohexane-1,6'-cyclopenta[b]thiophene)-4'-amine](/img/structure/B13368586.png)
2'-chloro-N-methyl-4',5'-dihydrospiro(cyclohexane-1,6'-cyclopenta[b]thiophene)-4'-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-chloro-N-methyl-4’,5’-dihydrospiro(cyclohexane-1,6’-cyclopenta[b]thiophene)-4’-amine is a complex organic compound with a unique spirocyclic structure. This compound features a cyclohexane ring fused to a cyclopenta[b]thiophene ring, with a chlorine atom and a methylamine group attached. The spirocyclic structure imparts unique chemical and physical properties, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-chloro-N-methyl-4’,5’-dihydrospiro(cyclohexane-1,6’-cyclopenta[b]thiophene)-4’-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a suitable precursor to form the spirocyclic core, followed by chlorination and amination reactions to introduce the chlorine and methylamine groups, respectively. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be explored to make the process more environmentally friendly.
化学反应分析
Types of Reactions
2’-chloro-N-methyl-4’,5’-dihydrospiro(cyclohexane-1,6’-cyclopenta[b]thiophene)-4’-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
科学研究应用
2’-chloro-N-methyl-4’,5’-dihydrospiro(cyclohexane-1,6’-cyclopenta[b]thiophene)-4’-amine has several applications in scientific research:
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes, particularly those involving spirocyclic compounds.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs targeting specific pathways.
Industry: Its unique properties can be exploited in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2’-chloro-N-methyl-4’,5’-dihydrospiro(cyclohexane-1,6’-cyclopenta[b]thiophene)-4’-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
相似化合物的比较
Similar Compounds
Spirocyclic Amines: Compounds with similar spirocyclic structures and amine groups.
Chlorinated Thiophenes: Compounds with a thiophene ring and chlorine substituents.
Cyclohexane Derivatives: Compounds with a cyclohexane ring and various functional groups.
Uniqueness
2’-chloro-N-methyl-4’,5’-dihydrospiro(cyclohexane-1,6’-cyclopenta[b]thiophene)-4’-amine is unique due to its specific combination of a spirocyclic structure, chlorine atom, and methylamine group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
分子式 |
C13H18ClNS |
|---|---|
分子量 |
255.81 g/mol |
IUPAC 名称 |
2-chloro-N-methylspiro[4,5-dihydrocyclopenta[b]thiophene-6,1'-cyclohexane]-4-amine |
InChI |
InChI=1S/C13H18ClNS/c1-15-10-8-13(5-3-2-4-6-13)12-9(10)7-11(14)16-12/h7,10,15H,2-6,8H2,1H3 |
InChI 键 |
SGTOWJKIHJQCSF-UHFFFAOYSA-N |
规范 SMILES |
CNC1CC2(CCCCC2)C3=C1C=C(S3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(difluoromethoxy)phenyl]-N-(2-furylmethyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368503.png)
![1-(3-chlorophenyl)-5-methyl-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368508.png)
![6-(3,4-Dimethoxybenzyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368522.png)
![2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13368529.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13368544.png)
![3-(3-Methyl-1-benzofuran-2-yl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368550.png)

![3-[(Propylsulfanyl)methyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368560.png)
![3-[3-(4-Toluidino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B13368561.png)

![4-(4-methoxyphenyl)-4,5-dihydro-6H-tetraazolo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B13368572.png)

![3-Ethyl-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368599.png)
